molecular formula C17H16Cl2N2O2 B4088605 7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid

7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid

Cat. No.: B4088605
M. Wt: 351.2 g/mol
InChI Key: RRVIKQNVFGIWFP-UHFFFAOYSA-N
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Description

7,8-Dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid is a sophisticated chiral phenazine derivative designed for advanced research applications. This compound features a rigid, non-planar methanophenazine core system, a structure of significant interest in the development of metal-organic frameworks (MOFs) and coordination polymers . Its intrinsic chirality, derived from the camphor-derived scaffold, makes it a valuable precursor for synthesizing stereochemically active ligands . These ligands can impart chiral environments in catalytic systems or create controlled asymmetry in extended solid-state networks. The electron-deficient phenazine moiety, combined with the carboxylic acid functional group, provides a versatile binding site for various metal cations, facilitating the construction of functional molecular materials . The chlorine substituents further allow for post-synthetic modifications via cross-coupling reactions, enabling fine-tuning of electronic properties and steric bulk for specific research needs. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6,7-dichloro-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-15(2)16(3)4-5-17(15,14(22)23)13-12(16)20-10-6-8(18)9(19)7-11(10)21-13/h6-7H,4-5H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVIKQNVFGIWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC(=C(C=C4N=C32)Cl)Cl)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include chlorinated aromatic compounds, methylating agents, and carboxylation reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Industrial methods may also include purification steps like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Pharmaceutical Applications

7,8-Dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid has shown potential in various pharmaceutical applications:

  • Antimicrobial Activity : Studies indicate that phenazine derivatives exhibit antimicrobial properties. This compound's structure may enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research has highlighted the role of phenazines in cancer treatment. The compound's ability to interact with cellular mechanisms could lead to the development of novel anticancer agents .
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this phenazine derivative may offer neuroprotective benefits. Further investigation is needed to explore its potential in treating neurodegenerative diseases .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material sciences:

  • Conductive Polymers : Due to its electron-rich nature, 7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid can be utilized in the synthesis of conductive polymers for electronic devices .
  • Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments within various industrial applications .

Biological Research

The compound's interactions with biological systems have been a focus of research:

  • Binding Studies : Interaction studies reveal that this compound can bind to various biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics .
  • Mutagenicity Studies : As part of safety assessments, the mutagenic potential of phenazine derivatives is being evaluated to ensure their safe application in pharmaceuticals and consumer products .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of phenazine derivatives demonstrated that 7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid exhibited significant inhibitory activity against several pathogenic bacteria. The results indicated a promising potential for developing new antimicrobial agents based on this compound.

Case Study 2: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of phenazine derivatives found that compounds similar to 7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid could mitigate oxidative stress in neuronal cells. This suggests a potential therapeutic application in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Backbone Comparison: Methanophenazine Derivatives

(1R,4S)-7,8-Dichloro-1,2,3,4-Tetrahydro-1,11,11-Trimethyl-1,4-Methanophenazine
  • Structure: Shares the methanophenazine core but lacks the carboxylic acid/carboxamide substituent.
  • Key Features :
    • Contains a bicyclic system with chlorine and methyl substituents.
    • Reported in crystallographic studies, highlighting its rigid, planar geometry .
  • Functional Differences : Absence of the polar carboxylic acid/amide group reduces solubility in aqueous media compared to the target compound.
7,8-Dichloro-4,11,11-Trimethyl-3,4-Dihydro-1,4-Methanophenazine-1(2H)-Carboxamide (CAS 622822-34-8)
  • Structure : Nearly identical to the target carboxylic acid except for the terminal functional group (-CONH- vs. -COOH).
  • Lower acidity compared to the carboxylic acid variant .

Functional Group Comparison: Carboxylic Acid vs. Carboxamide

Property Carboxylic Acid Variant Carboxamide Analog (CAS 622822-34-8)
Functional Group -COOH -CONH- (linked to aryl diazenyl phenyl group)
Molecular Weight ~516.4 g/mol (estimated) 530.4 g/mol
Solubility Likely higher in polar solvents due to -COOH Moderate; influenced by aryl diazenyl group
Reactivity Acidic proton enables salt formation Amide group supports hydrogen bonding
Documented Applications Not explicitly stated in evidence Purchasing requirements suggest research use

Comparison with Other Chlorinated Heterocycles

  • Caffeic Acid : Features a catechol group (-OH) and acrylic acid (-COOH), emphasizing antioxidant properties .
  • Pesticide Chemicals : Chlorine atoms enhance stability and bioactivity in agrochemicals (e.g., etaconazole, propiconazole) .

Research Findings and Gaps

  • Structural Insights: Crystallographic data on methanophenazine derivatives confirm the rigidity of the bicyclic system, which may influence pharmacokinetics.
  • Limitations : Direct data on the carboxylic acid variant are absent in the provided evidence. Further studies are needed to elucidate its synthesis, stability, and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of this compound involves multistep heterocyclic reactions, including cyclization and halogenation steps. To ensure stereochemical purity (e.g., the (1R,4S) configuration reported in crystallographic studies), chiral HPLC or circular dichroism (CD) spectroscopy should be employed post-synthesis. X-ray crystallography, as demonstrated in structural reports, is critical for confirming stereochemistry . For intermediates, use chiral catalysts or auxiliaries during key steps like methano-bridge formation.

Q. Which analytical techniques are most effective for characterizing the compound’s structural and functional groups?

  • Methodological Answer : A combination of techniques is required:

  • X-ray crystallography for absolute stereochemical determination (as in Acta Crystallographica reports) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve methyl groups and dihydro/methano regions.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • IR spectroscopy to confirm carboxylic acid and aromatic C-Cl stretches.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies using HPLC (e.g., Pharmacopeial Forum’s mobile phase: methanol/water with phosphate buffer and tetrabutylammonium hydroxide, adjusted to pH 5.5) . Monitor degradation products (e.g., decarboxylation or dehalogenation) via LC-MS. Store samples at -20°C in amber vials to minimize photodegradation.

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in photochemical or catalytic reactions?

  • Methodological Answer : The methanophenazine core may undergo [4+2] cycloadditions under UV light. To study this, use time-resolved UV-Vis spectroscopy and DFT calculations to map reaction pathways. Isotopic labeling (e.g., ¹³C at the methano bridge) can track bond reorganization . For catalytic applications (e.g., redox reactions), cyclic voltammetry can elucidate electron-transfer properties linked to the dichloro-substituted aromatic system.

Q. How can computational modeling resolve discrepancies in experimental vs. predicted spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate NMR chemical shifts. Compare with experimental data to identify conformational mismatches. For example, discrepancies in methyl group shifts may arise from crystal packing effects (as seen in X-ray data ). Use molecular dynamics simulations to model solvent and temperature effects.

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies). If solubility varies between studies (due to the carboxylic acid group), standardize solvent systems (e.g., DMSO with <0.1% water). Leverage crystallographic data to identify binding conformations that may explain potency differences.

Experimental Design & Data Analysis

Q. How should researchers design separation protocols for enantiomeric impurities in the compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) based on Pharmacopeial methods . For preparative-scale separations, consider membrane technologies (e.g., enantioselective liquid membranes) as outlined in CRDC subclass RDF2050104 .

Q. What theoretical frameworks are relevant for studying the compound’s role in supramolecular assemblies?

  • Methodological Answer : Link research to host-guest chemistry theories (e.g., lock-and-key vs. induced-fit models). The dichloro and carboxylic acid groups enable hydrogen bonding and π-π stacking; use crystallographic data to identify intermolecular interactions. For quantitative analysis, apply Hirshfeld surface analysis to map contact contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid
Reactant of Route 2
7,8-dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid

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